

N-(3-aminophenyl)-N-methylacetamide basic properties

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Compound of Interest

Compound Name: *N*-(3-aminophenyl)-*N*-methylacetamide

CAS No.: 61679-27-4

Cat. No.: B1337280

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Technical Monograph: **N-(3-aminophenyl)-N-methylacetamide**

Synonyms: 3-Amino-*N*-methylacetanilide;

-(3-Aminophenyl)-*N*-methylacetamide; *m*-Amino-*N*-methylacetanilide. Chemical Formula:

Molecular Weight: 164.21 g/mol

Part 1: Chemical Identity & Physicochemical Core

1.1 Structural Definition **N-(3-aminophenyl)-N-methylacetamide** is a bifunctional aromatic intermediate characterized by a benzene ring substituted at the meta (1,3) positions.^{[1][2][3]} It features:

- An *N*-methylacetamido group: An acetamide moiety () attached to a nitrogen atom, which also bears a methyl group. This nitrogen is bonded to the phenyl ring.
- A primary amino group: An group located at the meta position relative to the acetamido group.

This specific substitution pattern is critical. Unlike the common para-isomer (used in color photography developers), the meta-orientation disrupts the direct conjugation between the two nitrogen centers, altering its electrochemical properties and reactivity profile, making it a valuable scaffold for kinase inhibitors and specialized azo dyes.

1.2 Physicochemical Properties (Predicted & Analog-Derived) Note: Empirical data for the meta-isomer is scarce compared to the para-isomer (CAS 119-63-1). The values below are derived from Structure-Activity Relationship (SAR) analysis of 3-aminoacetanilide and N-methylacetanilide.

Property	Value / Description	Context
Physical State	Off-white to pale grey solid or viscous oil	The N-methyl group disrupts intermolecular H-bonding compared to 3-aminoacetanilide (MP 86-88°C), likely lowering the melting point.
Melting Point	~65–75°C (Predicted)	Lower than the non-methylated parent due to steric bulk and loss of one H-bond donor.
Solubility	High in MeOH, DCM, DMSO; Moderate in	The amide and amine groups provide polarity, but the N-methyl and phenyl ring add lipophilicity.
pKa (Amine)	~4.2 – 4.5	The meta-acetamido group is electron-withdrawing (inductive), lowering the basicity of the aniline nitrogen compared to aniline (4.6).
LogP	~0.5 – 0.8	More lipophilic than 3-aminoacetanilide (LogP ~0.2) due to the N-methyl group.[4]

Part 2: Synthesis Strategy

2.1 Retrosynthetic Analysis Direct nitration of N-methylacetanilide yields predominantly the para-isomer (and some ortho) due to the directing effects of the amide nitrogen. Therefore, the synthesis must proceed via a meta-directing precursor or a pre-substituted meta starting material.

2.2 Recommended Protocol: The Nitro-Reduction Route This protocol ensures regioselectivity by establishing the nitrogen positions early.

Step 1: Acetylation of 3-Nitro-N-methylaniline Precursor: 3-Nitro-N-methylaniline (CAS 619-32-9). Reagents: Acetic Anhydride (

), Pyridine or Sodium Acetate.

- Dissolve 3-nitro-N-methylaniline (1.0 eq) in dichloromethane (DCM).
- Add Pyridine (1.2 eq) as an acid scavenger.
- Cool to 0°C and add Acetic Anhydride (1.1 eq) dropwise.
- Allow to warm to room temperature and stir for 4 hours.
- Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO₃ solution. Dry organic layer over anhydrous Na₂SO₄ and concentrate.
- Product: N-(3-nitrophenyl)-N-methylacetamide.

Step 2: Selective Reduction of the Nitro Group Reagents:

(gas), Pd/C (10%) OR Iron powder (

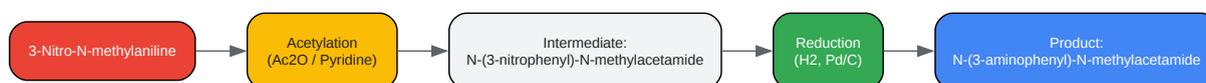
) / Ammonium Chloride (

).

- Dissolve the nitro-intermediate in Methanol/Ethanol.

- Add 10% Pd/C catalyst (5-10 wt% loading).
- Stir under hydrogen atmosphere (balloon pressure or 1-3 bar) at RT for 6-12 hours.
- Monitoring: Check TLC for disappearance of the yellow nitro compound and appearance of the fluorescent amine.
- Workup: Filter through Celite to remove catalyst. Concentrate filtrate.
- Final Product: **N-(3-aminophenyl)-N-methylacetamide**.^[2]^[4]

2.3 Synthesis Workflow Diagram



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Figure 1: Regioselective synthesis pathway ensuring meta-substitution integrity.

Part 3: Applications & Reactivity

3.1 Pharmaceutical Intermediate (Kinase Inhibitors) In drug discovery, this molecule serves as a "hinge-binding" mimic or a solvent-exposed tail.

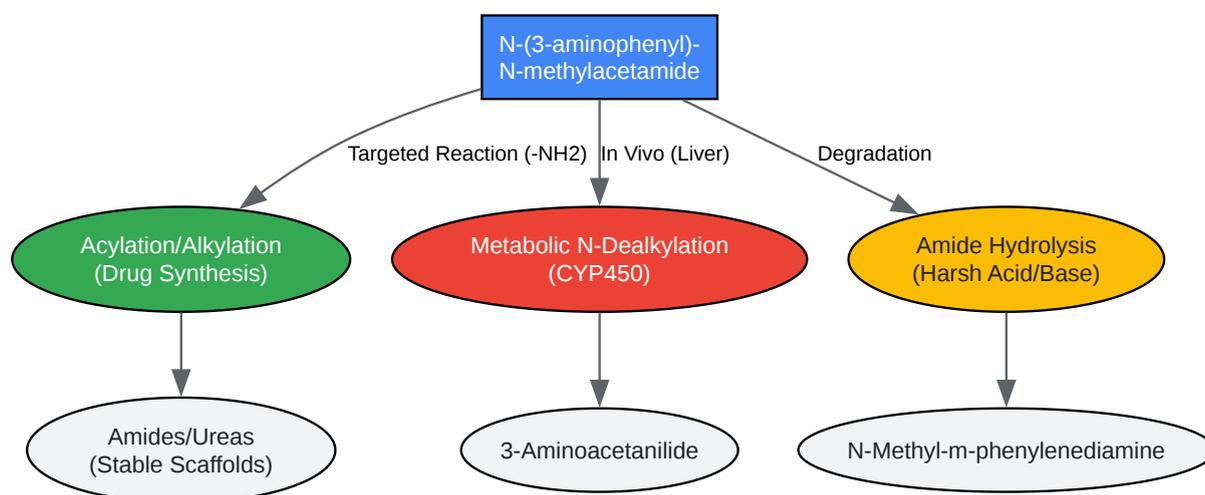
- Mechanism: The acetamide oxygen can accept a hydrogen bond, while the N-methyl group induces a specific conformational twist (cis/trans amide rotamers), potentially fitting into hydrophobic pockets that a simple NH-acetamide cannot access.
- Coupling: The free primary amine () is readily derivatized via:
 - Amide coupling: Reaction with carboxylic acids (EDC/NHS).
 - Urea formation: Reaction with isocyanates.

- Buchwald-Hartwig Amination: Cross-coupling with aryl halides.

3.2 Reactivity Profile The molecule possesses two nitrogen centers with distinct reactivities:

- Amide Nitrogen: Protected and chemically robust. Hydrolysis requires harsh acidic/basic reflux ().
- Aniline Nitrogen: Nucleophilic and prone to oxidation.
 - Oxidation: Air sensitive over time; turns brown/purple (quinone imine formation).
 - Electrophilic Substitution: The amino group activates the ring at positions 2, 4, and 6 (relative to itself).

3.3 Reactivity & Metabolism Diagram



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Figure 2: Chemical reactivity and potential metabolic degradation pathways.

Part 4: Safety & Handling (E-E-A-T)

4.1 Hazard Identification As an aniline derivative, this compound must be treated as potentially toxic and genotoxic until proven otherwise.

- Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Aniline derivatives can cause methemoglobinemia (oxidation of hemoglobin), leading to cyanosis.
- Skin/Eye: Irritant.[5]

4.2 Handling Protocol

- Engineering Controls: Always handle in a certified chemical fume hood.
- PPE: Nitrile gloves (double gloving recommended for solutions), safety glasses with side shields, and lab coat.
- Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free amine is sensitive to oxidation; if the compound darkens, purify via recrystallization or silica column chromatography before use.

4.3 Waste Disposal Segregate as "Halogen-free Organic Waste containing Nitrogen." Do not dispose of down the drain. Incineration is the standard disposal method.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119-63-1 (Para-isomer analog for toxicity reference). Retrieved from [[Link](#)]
- Google Patents. Patent TWI328009B: Quinoline derivatives as phosphodiesterase inhibitors. (Cites 3-Amino-N-methylacetanilide as Intermediate).

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